N-cyclooctyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Descripción
N-cyclooctyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of N-cyclooctyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide makes it a subject of interest for researchers in various fields.
Propiedades
Fórmula molecular |
C19H28N6O |
|---|---|
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
N-cyclooctyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H28N6O/c26-19(21-16-6-4-2-1-3-5-7-16)15-10-12-24(13-11-15)18-9-8-17-22-20-14-25(17)23-18/h8-9,14-16H,1-7,10-13H2,(H,21,26) |
Clave InChI |
LOKVGBGYSRHBFM-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)NC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a hydrazine derivative with an appropriate diketone to form the triazolopyridazine core. This intermediate is then reacted with a piperidine derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvents, and specific reaction conditions that are scalable and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
N-cyclooctyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyridazine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-cyclooctyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-cyclooctyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
- N-cyclooctyl-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide
- N-cyclooctyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-3-piperidinecarboxamide .
Uniqueness
Its cyclooctyl group and piperidine-4-carboxamide moiety contribute to its distinct properties compared to other similar compounds .
Actividad Biológica
N-cyclooctyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer therapy and other therapeutic areas. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine moiety linked to a triazolo-pyridazine framework. Its molecular formula is , and it exhibits properties typical of small molecule inhibitors.
Structural Formula
The primary mechanism of action for N-cyclooctyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves inhibition of key signaling pathways associated with cancer cell proliferation and survival. It has been shown to target c-Met and Pim-1 kinases, which are crucial in tumor growth and metastasis.
Key Findings
- Inhibition of c-Met Kinase : Studies indicate that the compound exhibits potent inhibitory activity against c-Met kinase with an IC50 value in the low nanomolar range. This inhibition disrupts signaling pathways that promote cancer cell proliferation and survival .
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of the PI3K-Akt-mTOR pathway .
- Cell Cycle Arrest : Research indicates that treatment with this compound can cause cell cycle arrest in the S phase, further contributing to its anti-cancer effects .
Efficacy Against Cancer Cell Lines
The biological activity of N-cyclooctyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has been evaluated against several cancer cell lines. Below is a summary of its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 0.83 | c-Met inhibition |
| MCF-7 | 0.15 | Apoptosis induction |
| HeLa | 2.85 | Cell cycle arrest |
Case Studies
- Study on Dual Inhibition : A recent study synthesized various derivatives of triazolo-pyridazine compounds that demonstrated dual inhibition of c-Met and Pim-1 kinases. Among these derivatives, one showed an IC50 value of 0.163 µM against c-Met, indicating strong potential for therapeutic applications in oncology .
- Apoptosis Induction in MCF-7 Cells : In vitro studies revealed that N-cyclooctyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide significantly increased apoptosis rates in MCF-7 breast cancer cells compared to controls .
Pharmacokinetic Properties
The pharmacokinetic profile of N-cyclooctyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide indicates favorable absorption and distribution characteristics. Further studies are needed to fully elucidate its metabolism and excretion pathways.
Additional Therapeutic Potential
Beyond oncology applications, this compound may also exhibit activity against other conditions such as autoimmune diseases due to its ability to inhibit TRAF6 E3 ligase activity . This suggests a broader therapeutic utility beyond cancer treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
